molecular formula C3H9Br2N B2615451 2-Bromopropan-1-amine hydrobromide CAS No. 2403-33-0

2-Bromopropan-1-amine hydrobromide

Cat. No.: B2615451
CAS No.: 2403-33-0
M. Wt: 218.92
InChI Key: RELBUBTYJUVMSI-UHFFFAOYSA-N
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Description

2-Bromopropan-1-amine hydrobromide is an organic compound with the molecular formula C3H9Br2N. It is a brominated amine salt, commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis .

Mechanism of Action

Mode of Action

It is often used as a reagent in chemical synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is reported to be 1.01 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropan-1-amine hydrobromide can be synthesized through the bromination of 1-aminopropane. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process is carried out under reflux conditions, where 1-aminopropane is treated with HBr, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromopropan-1-amine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromopropan-1-amine hydrobromide is unique due to its specific reactivity profile and the position of the bromine atom on the second carbon. This positioning allows for distinct chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-bromopropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN.BrH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBUBTYJUVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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